Carbidopa-d3 (hydrate)
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Overview
Description
Carbidopa-d3 (hydrate) is a deuterated form of carbidopa, a compound used primarily in the treatment of Parkinson’s disease. The chemical name for Carbidopa-d3 (hydrate) is (S)-3-(3,4-Dihydroxyphenyl-2,5,6-d3)-2-hydrazinyl-2-methylpropanoic acid hydrate . This compound is used as an internal standard for the quantification of carbidopa in various analytical methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbidopa-d3 (hydrate) involves the incorporation of deuterium atoms into the carbidopa molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of Carbidopa-d3 (hydrate) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product meets stringent quality standards. The production process is designed to be efficient and cost-effective while maintaining the integrity of the isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Carbidopa-d3 (hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Carbidopa-d3 (hydrate) has several scientific research applications:
Biology: Employed in studies involving the metabolism and pharmacokinetics of carbidopa.
Medicine: Used in research related to Parkinson’s disease and other neurological disorders.
Industry: Utilized in the quality control and validation of pharmaceutical formulations containing carbidopa
Mechanism of Action
Carbidopa-d3 (hydrate) functions similarly to carbidopa by inhibiting the enzyme aromatic amino acid decarboxylase (DDC). This inhibition prevents the peripheral conversion of levodopa to dopamine, allowing more levodopa to reach the brain. The deuterium labeling does not significantly alter the mechanism of action but provides a means for precise quantification in analytical studies .
Comparison with Similar Compounds
Similar Compounds
Carbidopa: The non-deuterated form of Carbidopa-d3 (hydrate).
Levodopa: Often used in combination with carbidopa for the treatment of Parkinson’s disease.
Benserazide: Another DDC inhibitor used in combination with levodopa
Uniqueness
Carbidopa-d3 (hydrate) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical methods. This makes it particularly valuable in research and quality control applications where accurate measurement of carbidopa is essential .
Properties
IUPAC Name |
(2S)-2-hydrazinyl-2-methyl-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1/i2D,3D,4D; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAOMKOIBXZKND-INNGTCQHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C[C@@](C)(C(=O)O)NN)[2H])O)O)[2H].O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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